

Application Notes and Protocols: Patient-Reported Outcomes in Migalastat Clinical Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Migalastat

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These application notes provide a comprehensive overview of patient-reported outcomes (PROs) from clinical studies of **migalastat**, an oral pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The following sections detail the quantitative data from key clinical trials, the methodologies used to collect these outcomes, and a workflow for integrating PROs into clinical studies.

Quantitative Patient-Reported Outcomes

The following tables summarize the key patient-reported outcomes from the FACETS, ATTRACT, and ASPIRE clinical trials, as well as their open-label extensions (OLE).

Gastrointestinal Symptoms

Gastrointestinal (GI) symptoms are a significant burden for patients with Fabry disease. The Gastrointestinal Symptom Rating Scale (GSRS) was utilized in the FACETS trial to assess changes in GI-related symptoms.

Table 1: Changes in Gastrointestinal Symptom Rating Scale (GSRS) Scores in the FACETS Trial

Outcome	Treatment Group	Timepoint	Mean Change from Baseline	p-value	Citation
Diarrhea Domain Score	Migalastat	6 Months	-0.3	0.03 (vs. Placebo)	[1]
Placebo	6 Months	+0.2	[1]		
Improvement in Diarrhea (based on MCID of 0.33)	Migalastat	6 Months	43% of patients	0.02 (vs. Placebo)	[2]
Placebo	6 Months	11% of patients	[2]		
Improvement in Diarrhea (in patients with baseline diarrhea)	Migalastat	6 Months	71% of patients	0.02 (vs. Placebo)	[2]
Placebo	6 Months	20% of patients	[2]		

Note: A decrease in GSRS score indicates improvement.

Pain

Pain is a debilitating symptom of Fabry disease. The Brief Pain Inventory (BPI) and the Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ) have been used to evaluate the effect of **migalastat** on pain.

Table 2: Pain Outcomes in **Migalastat** Clinical Studies

Study	Outcome Measure	Treatment Group	Timepoint	Key Finding	Citation
MALTA-FABRY	SF-36 Pain Domain	Migalastat	24 Months	Significant improvement (change from baseline: 8.57 points)	[3][4]
ATTRACT	Brief Pain Inventory (BPI)	Migalastat vs. ERT	18 Months	Scores remained stable and comparable between groups.	[5]
ASPIRE	Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ)	Migalastat	Up to 48 Months	Improvement in pain related to heat or exertion.	[6][7]

Health-Related Quality of Life (HRQoL)

HRQoL is a critical measure of the overall impact of a disease and its treatment on a patient's well-being. The Short-Form 36-Item Health Survey (SF-36) and the Pediatric Quality of Life Inventory™ are key instruments used in **migalastat** trials.

Table 3: Health-Related Quality of Life Outcomes in **Migalastat** Clinical Studies

Study	Outcome Measure	Treatment Group	Timepoint	Key Finding	Citation
MALTA-FABRY	SF-36 Role Limitations Physical Domain	Migalastat	24 Months	Significant improvement (change from baseline: 13.39 points)	[3] [4]
ATTRACT	SF-36 Physical Component Summary (PCS)	Migalastat vs. ERT	Baseline	Migalastat group had higher functioning at study entry.	[8]
ASPIRE	Pediatric Quality of Life Inventory™	Migalastat	Up to 48 Months	Quality of life remained stable.	[6] [7]

Experimental Protocols for Patient-Reported Outcome Measures

Detailed methodologies are crucial for the standardized collection and interpretation of PRO data.

Gastrointestinal Symptom Rating Scale (GSRS)

- Objective: To assess the severity of gastrointestinal symptoms.
- Instrument: A 15-item questionnaire divided into five domains: Diarrhea, Reflux, Indigestion, Constipation, and Abdominal Pain[\[1\]](#).
- Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates the absence of troublesome symptoms and 7 represents very troublesome symptoms[\[1\]](#).
- Administration: The questionnaire is self-administered by the patient.

- Analysis: Statistical comparisons between treatment and placebo groups can be performed using an analysis of covariance (ANCOVA), including treatment, baseline values, and the treatment-by-baseline interaction as covariates[1]. Long-term effects can be assessed using 95% confidence intervals of the change from baseline[1].

Short-Form 36-Item Health Survey (SF-36)

- Objective: To measure health-related quality of life across eight domains.
- Instrument: A 36-item, patient-reported survey of health status. Key domains relevant to Fabry disease studies include physical functioning, role limitations due to physical health, bodily pain, and general health.
- Scoring: Scores are calculated for each domain and can be summarized into a Physical Component Summary (PCS) and a Mental Component Summary (MCS).
- Administration: Self-administered by the patient. In the MALTA-FABRY study, questionnaires were completed over a 24-month period[3][4].

Brief Pain Inventory (BPI) - Short Form

- Objective: To assess the severity of pain and its impact on daily functioning.
- Instrument: A self-administered questionnaire that measures pain severity and the interference of pain with daily activities.
- Scoring: Patients rate pain severity on a numerical scale.
- Administration: Used in the ATTRACT trial to compare pain outcomes between patients treated with **migalastat** and enzyme replacement therapy (ERT)[5][8].

Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ)

- Objective: To assess Fabry disease-specific symptoms in a pediatric population.
- Instrument: A questionnaire that includes questions about pain related to heat or exertion[6][7].

- Scoring: Pain assessment is measured on a 10-point scale from 0 (no pain) to 10 (pain as bad as you can imagine)[9]. A decrease from baseline indicates an improvement.
- Administration: Self-reported by adolescent patients in the ASPIRE study[6][7].

Visualization of Methodologies

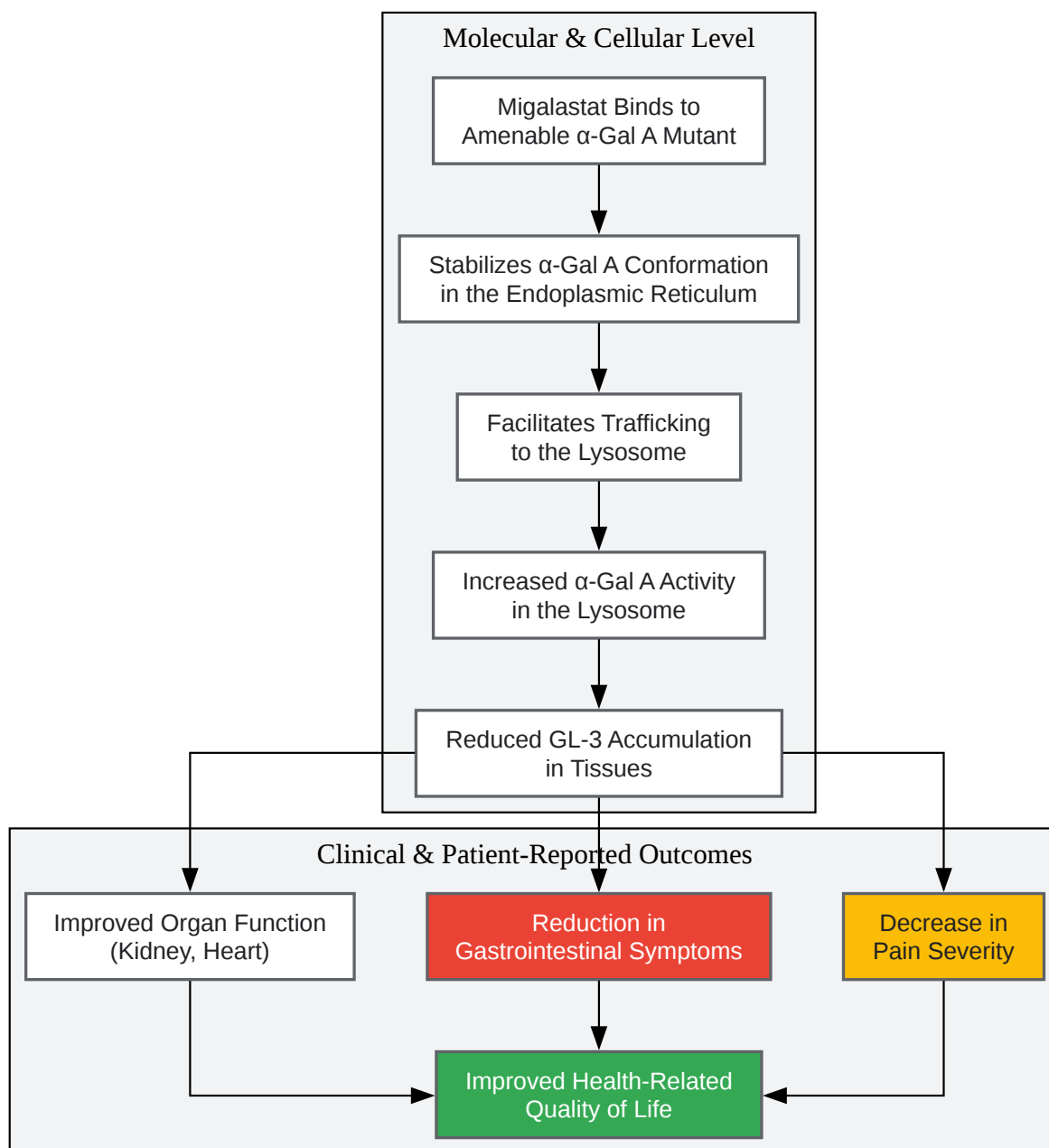
Workflow for Patient-Reported Outcome Assessment in Clinical Trials

The following diagram illustrates a standardized workflow for the collection and analysis of PRO data in a clinical trial setting for Fabry disease.

Caption: Workflow for PRO Assessment in Fabry Disease Clinical Trials.

Logical Relationship of Migalastat's Action to Patient-Reported Outcomes

This diagram illustrates the proposed mechanism of action of **migalastat** and its downstream effects on clinical and patient-reported outcomes.



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Caption: **Migalastat's** Mechanism and its Impact on Patient-Reported Outcomes.

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- To cite this document: BenchChem. [Application Notes and Protocols: Patient-Reported Outcomes in Migalastat Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676587#patient-reported-outcomes-in-migalastat-clinical-studies>]

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